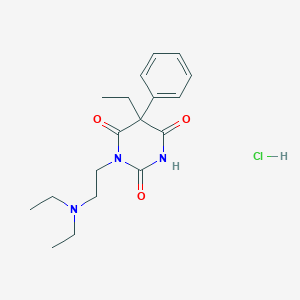
Ytterbium oxide (Yb2O3)
説明
Ytterbium oxide, also known as diytterbium trioxide or ytterbium sesquioxide, is a chemical compound with the formula Yb2O3. It is one of the more commonly encountered compounds of ytterbium and occurs naturally in trace amounts in the mineral gadolinite. Ytterbium oxide is a white, crystalline solid with a high melting point and is insoluble in water .
作用機序
Target of Action
Ytterbium oxide (Yb2O3), also known as Ytterbium(III) oxide, is a chemical compound primarily used in various industrial applications . Its primary targets include materials used in the production of glasses, enamels, special alloys, and dielectric ceramic materials . It is also used as a dopant for garnet crystals in lasers .
Mode of Action
Ytterbium oxide can be obtained by directly reacting ytterbium with oxygen . It can also be obtained by the thermal decomposition of ytterbium carbonate or ytterbium oxalate at temperatures around 700 °C . In its interaction with its targets, Yb2O3 acts as a stabilizing agent, enhancing the properties of the materials it is combined with .
Biochemical Pathways
A study has shown that bioaccumulation of yb2o3 nanoparticles can cause oxidative stress, leading to inflammatory and pathological lesions in mice .
Pharmacokinetics
It is known that yb2o3 is insoluble in water , which may impact its bioavailability.
Result of Action
The primary result of Yb2O3’s action is its ability to enhance the properties of the materials it is combined with . In biological systems, exposure to Yb2O3 nanoparticles may cause oxidative stress, leading to inflammatory responses .
Action Environment
The action of Yb2O3 is influenced by environmental factors such as temperature and the presence of other chemical compounds . For instance, Yb2O3 can react with carbon tetrachloride or hot hydrochloric acid to form ytterbium (III) chloride . Its stability and efficacy in various applications depend on these environmental conditions.
準備方法
Ytterbium oxide can be synthesized through several methods:
- Ytterbium metal reacts with oxygen to form ytterbium oxide:
Direct Reaction with Oxygen: 4Yb+3O2→2Yb2O3
Ytterbium carbonate or ytterbium oxalate can be thermally decomposed at temperatures around 700°C to yield ytterbium oxide:Thermal Decomposition: Yb2(CO3)3→Yb2O3+3CO2
Yb2(C2O4)3→Yb2O3+3CO2+3CO
Industrial Production: Industrially, ytterbium oxide can be produced by the reduction of ytterbium fluoride with calcium or by the reduction of ytterbium chloride with sodium
化学反応の分析
Ytterbium oxide undergoes various chemical reactions:
Reduction: Ytterbium oxide can be reduced to ytterbium metal using hydrogen or carbon monoxide.
Ytterbium oxide reacts with hot hydrochloric acid to form ytterbium chloride:Reaction with Hydrochloric Acid: Yb2O3+6HCl→2YbCl3+3H2O
Ytterbium oxide reacts with carbon tetrachloride to form ytterbium chloride and carbon dioxide:Reaction with Carbon Tetrachloride: 2Yb2O3+3CCl4→4YbCl3+3CO2
These reactions typically produce ytterbium chloride as a major product .
科学的研究の応用
Ytterbium oxide has a wide range of scientific research applications:
Optical Fibers: It is used as a dopant in optical fibers to enhance their performance.
Lasers: Ytterbium oxide is used as a dopant for garnet crystals in lasers, improving their efficiency and output.
Ceramics: It is used in the fabrication of dielectric ceramic materials and special alloys.
Biofouling Prevention: Ytterbium oxide coatings are applied to stainless steel to prevent biofouling in marine environments.
Magneto-Optical Ceramics: Ytterbium oxide-based ceramics are used in magneto-optical devices such as Faraday isolators and rotators.
Stress Gauges: Due to its electrical resistivity properties, ytterbium oxide is used in stress gauges to measure ground deformation during earthquakes.
類似化合物との比較
Ytterbium oxide can be compared with other rare-earth oxides such as:
Thulium Oxide (Tm2O3): Similar to ytterbium oxide, thulium oxide is used in lasers and optical applications.
Lutetium Oxide (Lu2O3): Lutetium oxide is also used in optical and ceramic applications, but it has different physical properties and applications.
Ytterbium(II) Oxide (YbO): Ytterbium(II) oxide is a reduced form of ytterbium oxide and has different chemical properties and applications
Ytterbium oxide stands out due to its unique combination of high melting point, stability, and diverse applications in various fields.
特性
IUPAC Name |
oxygen(2-);ytterbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Yb/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLYXNNZYFBAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Yb+3].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Yb2O3, O3Yb2 | |
| Record name | ytterbium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ytterbium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893855 | |
| Record name | Ytterbium oxide (Yb2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless mass; [Merck Index] Slightly hygroscopic; [Hawley] | |
| Record name | Ytterbium oxide (Yb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1314-37-0 | |
| Record name | Ytterbium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium oxide (Yb2O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium oxide (Yb2O3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium (III) oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YTTERBIUM OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T66CZ53RP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of Ytterbium oxide?
A1: The molecular formula of Ytterbium oxide is Yb2O3. Its molecular weight is 394.08 g/mol.
Q2: What spectroscopic techniques are used to characterize Ytterbium oxide?
A2: Ytterbium oxide is commonly characterized using X-ray diffraction (XRD) for crystal structure analysis, scanning electron microscopy (SEM) for morphology, transmission electron microscopy (TEM) for nanoscale imaging, Fourier transform infrared spectroscopy (FTIR) for identifying functional groups, and X-ray photoelectron spectroscopy (XPS) for elemental composition and chemical states. [, , ] Other techniques include UV-Vis spectroscopy for optical properties and thermogravimetry for thermal behavior. [, ]
Q3: How does the stability of Ytterbium oxide affect its applications?
A3: Ytterbium oxide is known for its high thermal and chemical stability. This makes it suitable for high-temperature applications like sintering aids in ceramics [, ] and as selective emitters in energy applications. []
Q4: What happens to Ytterbium oxide under oxidizing conditions at high temperatures?
A4: Ytterbium oxide forms a thin, protective oxide scale under oxidizing conditions at high temperatures. For instance, in Si3N4/BN fibrous monolithic ceramics, Yb2O3 forms Yb2Si2O7, protecting the underlying material. []
Q5: How does the doping of Ytterbium oxide with other elements affect its properties?
A5: Doping Ytterbium oxide with elements like Europium (Eu3+) can significantly enhance its down-conversion luminescence properties, making it valuable for applications like bioimaging and optoelectronics. []
Q6: How is Ytterbium oxide used in the fabrication of advanced ceramics?
A6: Ytterbium oxide is a valuable sintering aid for silicon nitride (Si3N4) ceramics, enhancing their mechanical properties like fracture toughness and high-temperature strength. [, ] This is attributed to its ability to promote densification and modify the grain boundary phases during sintering.
Q7: What makes Ytterbium oxide suitable for use in radiation sensors?
A7: Ytterbium oxide demonstrates potential as a sensitive region in metal oxide semiconductor (MOS) based radiation sensors. Its sensitivity to radiation, measured by flat band voltage shifts, makes it a viable alternative to conventional materials. []
Q8: What are the potential applications of Ytterbium oxide in energy technologies?
A8: Ytterbium oxide shows promise as a selective emitter material in energy applications due to its ability to efficiently radiate energy within specific wavelength ranges. [] Its nanofiber form, fabricated through electrospinning, further expands its potential in energy conversion devices. []
Q9: How is Ytterbium oxide employed in studies on fish larvae feeding and nutrition?
A9: Ytterbium oxide serves as a reliable inert marker in fish larvae feeding studies. Its quick uptake by live feeds like Artemia and rotifers, along with its quantifiable presence, enables researchers to accurately assess ingestion rates and nutrient utilization. [, ]
Q10: Can Ytterbium oxide be used in dental materials? What are the implications?
A10: Ytterbium trifluoride (YbF3), a related compound, is incorporated in dental materials like composite resins and cements. Despite its reported insolubility in water, YbF3 contributes to fluoride release and forms compounds like Ytterbium oxide (Yb2O3) and calcium-ytterbium fluoride (CaYbF5) within these materials. []
Q11: Are there any environmental concerns regarding the use of Ytterbium oxide?
A11: While specific information on the environmental impact of Ytterbium oxide is limited within the provided research, responsible practices for handling, use, and disposal are crucial to minimize potential risks. Further research on its ecotoxicological effects and degradation pathways is needed to ensure its sustainable application. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
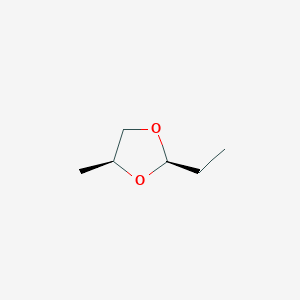
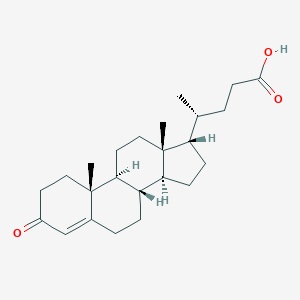

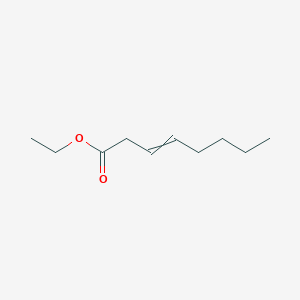
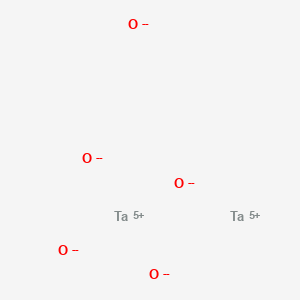
![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)


![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)
